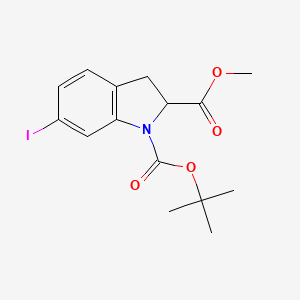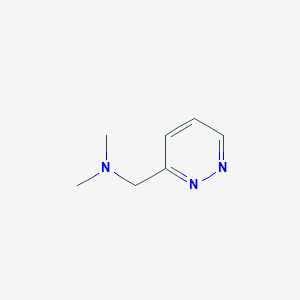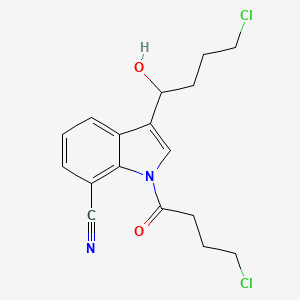![molecular formula C9H9N3 B13098429 1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene CAS No. 221546-22-1](/img/structure/B13098429.png)
1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazatricyclo[73003,7]dodeca-4,6,8,11-tetraene is a heterocyclic compound that features a unique tricyclic structure with nitrogen atoms incorporated into the ring system
Preparation Methods
The synthesis of 1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene can be achieved through the reaction of 2,5-diaryl-3,3,4,4-tetracyanopyrrolidines with diazomethane in dioxane . This method involves the methylation of the starting material, leading to the formation of the desired tricyclic compound. The structure of the synthesized compound can be confirmed through x-ray structural investigation .
Chemical Reactions Analysis
1,3,8-Triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
1,3,8-Triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,3,8-Triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene can be compared with other similar compounds, such as:
2,4,5,10-Tetrazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,11-pentaene: This compound shares a similar tricyclic structure but has different substituents and functional groups.
4-Iodo-11-methyl-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one: Another related compound with variations in the ring system and substituents. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties.
Properties
CAS No. |
221546-22-1 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene |
InChI |
InChI=1S/C9H9N3/c1-3-8-10-9-4-2-6-12(9)7-11(8)5-1/h1-3,5-6H,4,7H2 |
InChI Key |
NDAGNUFILQQAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C1=NC3=CC=CN3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



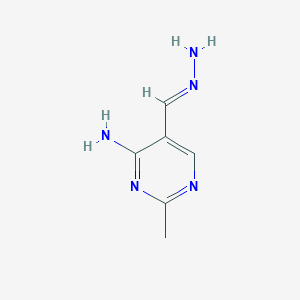
![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)
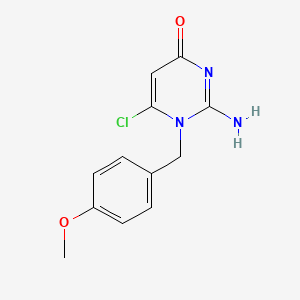
![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)

![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
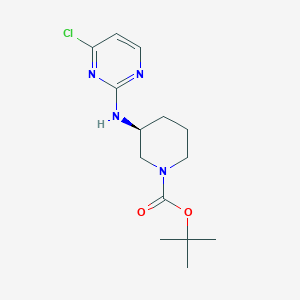
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
